![molecular formula C13H16N2O3 B2864884 2-Methyl-1-(2-nitrobenzoyl)piperidine CAS No. 345990-16-1](/img/structure/B2864884.png)
2-Methyl-1-(2-nitrobenzoyl)piperidine
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Overview
Description
“2-Methyl-1-(2-nitrobenzoyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis of Piperidine Derivatives
2-Methyl-1-(2-nitrobenzoyl)piperidine: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals . The compound can undergo intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are essential for the development of new drugs .
Pharmacological Applications
In pharmacology, 2-Methyl-1-(2-nitrobenzoyl)piperidine derivatives have been explored for their potential as therapeutic agents. They are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . This broad spectrum of activity makes them a significant focus of drug discovery research.
Organic Synthesis
This compound plays a role in organic synthesis, particularly in the construction of complex molecules. It can be used in multicomponent reactions, cyclization, and annulation processes, which are fundamental steps in the synthesis of many organic compounds . Its versatility in chemical reactions makes it a valuable tool for chemists.
Medicinal Chemistry
In medicinal chemistry, 2-Methyl-1-(2-nitrobenzoyl)piperidine is used as a building block for the design of drugs. It contributes to the structure-activity relationship (SAR) studies by providing a scaffold that can be modified to enhance biological activity or reduce toxicity . Its role in the design of dual inhibitors for resistant cancer types is an example of its application in this field .
Drug Design
The compound’s derivatives are instrumental in drug design, particularly in the development of novel biologically active compounds. They serve as key intermediates in the synthesis of drugs with improved efficacy and safety profiles . Researchers utilize this compound to create new molecules that can interact with biological targets more effectively.
Biotechnology Research
In biotechnology research, 2-Methyl-1-(2-nitrobenzoyl)piperidine and its derivatives are studied for their biological activities. They are investigated for their potential in enhancing biotechnological processes, such as the production of bioactive compounds or as bio-enhancers to improve the bioavailability and effectiveness of other drugs .
Future Directions
properties
IUPAC Name |
(2-methylpiperidin-1-yl)-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10-6-4-5-9-14(10)13(16)11-7-2-3-8-12(11)15(17)18/h2-3,7-8,10H,4-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLFNGNCDBEDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-nitrobenzoyl)piperidine |
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